molecular formula C17H15FN2O2S2 B2405258 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034271-77-5

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2405258
M. Wt: 362.44
InChI Key: ULIKMWNIWFQSBZ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which contains a thiophene and a pyridine ring. Sulfonamides are a group of compounds known for their antibacterial activity . Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized through Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Scientific Research Applications

Fluorescent Probes

A study described a reaction-based fluorescent probe design for selective discrimination of thiophenols over aliphaticthiols. The probe, designed using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and 2,4-dinitrobenzenesulfonamide as a recognition unit, demonstrated high selectivity and sensitivity in detecting thiophenols in water samples, emphasizing its potential in environmental and biological sciences (Wang et al., 2012).

Inhibitors and Drug Development

Compounds with similar structural features, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds, especially when modified with a fluorine atom, showed potential as selective and orally active COX-2 inhibitors, highlighting their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Corrosion Inhibition

Research on piperidine derivatives, including those with benzenesulfonamide groups, revealed their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were conducted to evaluate their adsorption and inhibition properties, showing their effectiveness in corrosion prevention (Kaya et al., 2016).

Anticancer Properties

A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds with high-affinity inhibitory effects. These compounds could potentially be used in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Sensor Development

The creation of novel sensors using derivatives of benzenesulfonamides for detecting various elements, such as Hg2+, in a concentration-dependent manner was studied. This has implications for developing selective sensors in chemical and environmental monitoring (Bozkurt & Gul, 2018).

Radiotherapy Enhancement

Research on phenylpyrimidine derivatives, including those with benzenesulfonamide groups, focused on their radiosensitizing effect on human lung cancer cells. These compounds were found to increase the effectiveness of radiotherapy by inhibiting cell viability and enhancing cell cycle arrest (Jung et al., 2019).

properties

IUPAC Name

4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKMWNIWFQSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

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